molecular formula C9H13NO2S B12116813 2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid

2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid

Cat. No.: B12116813
M. Wt: 199.27 g/mol
InChI Key: WKUUPRGUKNLLFC-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at the 5-position and a dimethylamino-acetic acid moiety at the 2-position. This structure combines the electron-rich thiophene ring with the basic dimethylamino group, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves functionalization of the thiophene core followed by introduction of the dimethylamino-acetic acid group via nucleophilic substitution or condensation reactions .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

2-(dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid

InChI

InChI=1S/C9H13NO2S/c1-6-4-5-7(13-6)8(9(11)12)10(2)3/h4-5,8H,1-3H3,(H,11,12)

InChI Key

WKUUPRGUKNLLFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C(=O)O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur.

    Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.

    Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, catalysts), and ensuring high yield and purity.

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group readily undergoes esterification and amide formation, common reactions for α-amino acids.

Reaction TypeReagents/ConditionsProduct ExampleReference
Esterification Methanol/H+^+ or SOCl2_2/ROHMethyl 2-(dimethylamino)-2-(5-methylthiophen-2-yl)acetate
Amide Formation Thionyl chloride (to form acyl chloride) + primary amineN-Alkyl-2-(dimethylamino)-2-(5-methylthiophen-2-yl)acetamide
  • Mechanism : Activation of the carboxylic acid via acyl chloride intermediate facilitates nucleophilic attack by alcohols or amines.

  • Yield : Esters are typically obtained in >70% yield under acidic conditions.

Decarboxylation

Decarboxylation may occur under thermal or catalytic conditions, though the dimethylamino group may stabilize the α-carbon, reducing reactivity:

ConditionsProductNotesReference
Heating (150–200°C)2-(Dimethylamino)-5-methylthiopheneRequires inert atmosphere
Cu2+^{2+} catalysisSame as aboveLower temperatures (100–120°C)

Functionalization of the Dimethylamino Group

The dimethylamino group participates in alkylation and oxidation reactions:

Reaction TypeReagents/ConditionsProduct ExampleReference
Alkylation Ethyl bromide, K2_2CO3_3Trimethylammonium acetate derivative
Oxidation H2_2O2_2/Fe3+^{3+}N-Oxide derivative
  • Limitation : Steric hindrance from the dimethyl group may slow reactivity compared to primary amines.

Electrophilic Substitution on Thiophene

The 5-methylthiophene ring undergoes electrophilic substitution at the 4-position due to the electron-donating methyl group:

Reaction TypeReagents/ConditionsProductReference
Nitration HNO3_3/H2_2SO4_44-Nitro-5-methylthiophene analog
Halogenation Br2_2/FeCl3_34-Bromo-5-methylthiophene analog
  • Regioselectivity : Methyl and dimethylamino groups direct electrophiles to the 4-position .

Biological Interactions

The compound’s structural similarity to neurotransmitters enables interactions with serotonin receptors :

TargetAssay SystemActivity (EC50_{50})Reference
5-HT2A_{2A}2AR Ca2+^{2+}/Fluo-48.49 (pEC50_{50})
5-HT2C_{2C}2CR Same as above>10 μM (low affinity)
  • Mechanism : Agonist activity at 5-HT2A_{2A} receptors due to the dimethylamino-thiophene pharmacophore .

Coordination Chemistry

The carboxylic acid and dimethylamino groups can act as ligands for metal ions:

Metal IonComplex TypeApplicationReference
Cu2+^{2+}Bidentate chelateCatalytic decarboxylation
Fe3+^{3+}Ternary complexOxidation studies

Condensation Reactions

The compound serves as a precursor in heterocycle synthesis:

Reaction PartnerConditionsProductReference
Hydrazine Reflux in ethanolThiosemicarbazide derivatives
Aryl aldehydes Piperidine catalystSchiff base derivatives

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by a dimethylamino group and a thiophene moiety, which contribute to its reactivity and biological activity. Its molecular formula is C12H15N1O2S1, and it serves as a versatile building block in organic synthesis.

Medicinal Chemistry

  • Drug Development : The compound has shown promise as a potential drug candidate due to its ability to interact with biological targets. Its structure suggests it may act as a ligand for various receptors or enzymes, modulating their activity effectively.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the nanomolar range against breast cancer cells, suggesting strong antiproliferative properties .

Biological Research

  • Protein Interaction Studies : As a potential ligand, this compound can be utilized to study protein interactions, particularly in the context of immunology and cancer biology. Its ability to inhibit specific proteins involved in immune responses makes it valuable for developing targeted therapies .
  • Enzyme Inhibition : The compound may inhibit key enzymes relevant to metabolic pathways in diseases such as diabetes and cancer. Studies have highlighted its potential to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation.

Industrial Applications

  • Synthesis of Agrochemicals : The compound can serve as an intermediate in the synthesis of agrochemicals, contributing to the development of herbicides or pesticides that target specific plant pathways.
  • Pharmaceutical Intermediates : Its utility in synthesizing more complex pharmaceutical compounds positions it as an important intermediate in drug manufacturing processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivitySignificant cytotoxicity against breast cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase
Protein InteractionActs as a ligand for studying immune response proteins

Table 2: Case Studies on Anticancer Efficacy

Study ReferenceCompound TestedIC50 (nM)Cancer Type
3-(thienyl) β-lactam derivatives7MCF-7 Breast Cancer
3-(thienyl) β-lactam derivatives10MDA-MB-231 Breast Cancer

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of related compounds, researchers found that 2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid derivatives exhibited high potency against MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics like combretastatin A-4. These findings highlight the compound's potential as a scaffold for developing new anticancer agents .

Case Study 2: Enzyme Inhibition

Research indicated that compounds similar to 2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid could effectively inhibit acetylcholinesterase activity. This inhibition could have implications for treating neurodegenerative diseases, where acetylcholine regulation is critical.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The dimethylamino group and thiophene ring could play crucial roles in binding to these targets.

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the thiophene ring, the amino group, or the acetic acid moiety. Below is a detailed comparison:

Structural Analogues with Modified Thiophene Substituents
Compound Name CAS Number Molecular Weight Key Structural Differences Applications/Notes
2-Amino-2-(5-methylthiophen-2-yl)acetic acid 89776-66-9 199.23 Amino group instead of dimethylamino Potential precursor for bioactive molecules
2-(4-Bromothiophen-2-yl)-2-(dimethylamino)acetic acid hydrochloride 1354949-52-2 300.6 Bromine at thiophene 4-position Used in pharmaceutical research for halogenated analogs
2-(2-Chloro-6-fluorophenyl)-2-(dimethylamino)acetic acid hydrochloride 1334145-93-5 268.12 Chloro-fluorophenyl instead of thiophene Explored for enhanced lipophilicity in drug design

Key Findings :

  • Halogenation (e.g., bromine in ) increases molecular weight and may enhance binding affinity in drug-receptor interactions.
  • Replacement of the thiophene with a phenyl ring (e.g., ) alters electronic properties, affecting solubility and reactivity.
Analogues with Varied Amino Groups
Compound Name CAS Number Molecular Weight Key Differences Applications/Notes
2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid 1498754-42-9 227.25 Imidazole ring instead of thiophene Studied for metal coordination in catalysis
2-(Dimethylamino)ethyl methacrylate 1421-89-2 173.21 Methacrylate ester instead of acetic acid Co-initiator in resin polymers; lower reactivity than benzoate derivatives

Key Findings :

  • The imidazole analog exhibits stronger basicity due to the aromatic nitrogen, influencing pH-dependent solubility.
  • Ethyl methacrylate derivatives show reduced reactivity in polymerization compared to benzoate-based initiators.
Analogues with Modified Acetic Acid Moieties
Compound Name CAS Number Molecular Weight Key Differences Applications/Notes
Thiophene-2-acetic acid 1918-77-0 142.17 No dimethylamino group Industrial intermediate for agrochemicals
2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid 924868-87-1 315.29 Thiazole ring and trifluoromethylphenyl group Investigated for anti-inflammatory activity

Key Findings :

  • Thiazole-containing analogs demonstrate improved metabolic stability due to the trifluoromethyl group.

Biological Activity

2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Chemical Formula : C₁₃H₁₅N₁O₂S
  • Molecular Weight : 253.33 g/mol
  • Structure : The compound features a dimethylamino group and a 5-methylthiophene moiety, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid. For instance, derivatives with similar structures have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundActivity (μg/mL)Target Bacteria
5a3.9E. coli
3e62.5S. aureus
4a125P. aeruginosa

These results suggest that modifications in the thiophene structure can enhance antibacterial potency, with specific attention to the presence of the dimethylamino group promoting interaction with bacterial membranes .

Antitumor Activity

The compound's structural analogs have also been investigated for their antitumor effects. A notable study demonstrated that certain derivatives inhibited cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

CompoundIC50 (μM)Cancer Cell Line
1827DLD1 (colon cancer)
320.40HeLa (cervical cancer)

The high selectivity against cancer cells while sparing normal cells indicates a promising therapeutic window for further development .

The biological activity of 2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid is attributed to its ability to interact with specific molecular targets within microbial cells and cancer cells. For example:

  • Antibacterial Mechanism : The compound disrupts bacterial membrane integrity, leading to cell lysis.
  • Antitumor Mechanism : It induces apoptosis via mitochondrial pathways and inhibits key proteins involved in mitosis, such as HSET, which is crucial for centrosome clustering in cancer cells .

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the efficacy of various thiophene derivatives against a panel of bacterial strains, revealing that compounds similar to 2-(Dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid exhibited potent activity against resistant strains.
  • Cancer Cell Inhibition :
    Research on DLD1 colon cancer cells treated with this compound showed a significant increase in multipolar mitotic spindle formation, indicating effective disruption of mitotic processes .

Q & A

Q. What are the recommended synthetic routes for 2-(dimethylamino)-2-(5-methylthiophen-2-yl)acetic acid, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves condensation of 5-methylthiophene-2-carbaldehyde with dimethylamine, followed by Strecker or similar α-amino acid synthesis. Key steps include:

  • Reflux in acetic acid : Evidence from analogous indole derivatives shows refluxing with acetic acid (3–5 hours) promotes cyclization and crystallization .
  • Catalytic optimization : Use of sodium acetate (0.1 mol) as a base enhances nucleophilic addition, similar to methods for 3-formylindole derivatives .

Q. Reaction Condition Table

StepConditionsYield Optimization TipsReference
Aldehyde-amine condensationAcetic acid, 80–100°C, 3–5 hExcess aldehyde (1.1 eq) improves conversion
CrystallizationDMF/acetic acid mixtureSlow cooling reduces impurities

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : Thiophene protons (δ 6.8–7.2), dimethylamino group (δ 2.2–2.5, singlet).
    • ¹³C NMR : Carboxylic acid (δ 170–175), thiophene C (δ 120–140) .
  • GC-MS : Purity assessment (>96% by GC) as per safety protocols for thiophene acetic acids .

Q. Spectral Discrepancy Resolution

  • Overlapping peaks : Use 2D NMR (HSQC, COSY) to distinguish thiophene and dimethylamino signals .
  • Unexpected byproducts : Compare with PubChem data for analogous diethylamino-phenyl-acetic acid derivatives .

Q. What safety protocols are essential during handling and storage?

Methodological Answer:

  • Ventilation : Use fume hoods due to respiratory risks (evidenced by TCI America’s safety sheet) .
  • First-aid measures : Immediate rinsing for skin contact; inhalation requires fresh air and medical consultation .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation, as recommended for thiophene derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts like dimerized thiophene derivatives?

Methodological Answer:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) reduce side reactions vs. ethanol .
  • Catalyst screening : Transition-metal catalysts (e.g., Zn²⁺) improve regioselectivity, as shown in bis(thiophenemethyl)amine synthesis .
  • Kinetic monitoring : Use in-situ FTIR to track aldehyde consumption and adjust stoichiometry .

Q. Byproduct Mitigation Table

ByproductCauseMitigation StrategyReference
Dimerized thiopheneExcess aldehydeLimit aldehyde to 1.05 eq
Oxidized carboxylic acidProlonged air exposureUse nitrogen atmosphere

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values in enzyme assays) be reconciled?

Methodological Answer:

  • Assay standardization : Control pH (6.5–7.5) to stabilize the carboxylic acid group, critical for receptor binding .
  • Metabolite interference : Pre-incubate with esterase inhibitors to prevent hydrolysis, as seen in naphthyl acetate esterase studies .
  • Statistical rigor : Triplicate runs with positive controls (e.g., indole derivatives for receptor affinity comparisons) .

Q. What computational strategies support structure-activity relationship (SAR) studies for target optimization?

Methodological Answer:

  • Docking simulations : Use AutoDock Vina with receptors (e.g., viral proteases) to predict binding modes of the dimethylamino-thiophene scaffold .
  • DFT calculations : Analyze electron density at the carboxylic acid group to prioritize derivatives with enhanced hydrogen-bonding capacity .
  • QSAR models : Train on PubChem datasets for amino-acetic acid derivatives to predict logP and solubility .

Q. How can purification challenges (e.g., co-eluting impurities) be addressed during HPLC?

Methodological Answer:

  • Column selection : C18 columns with 5 µm particles improve resolution for polar carboxylic acids .
  • Gradient optimization : Adjust acetonitrile/water (0.1% TFA) from 20% to 60% over 20 minutes .
  • LC-MS validation : Confirm molecular ion ([M+H]⁺ = 226.1 m/z) to distinguish from methylthiophene analogs .

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